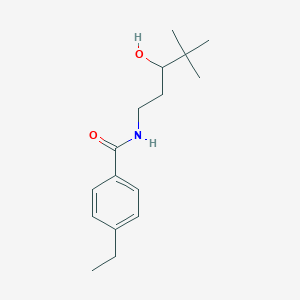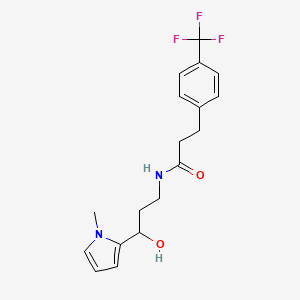
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(4-(trifluoromethyl)phenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a useful research compound. Its molecular formula is C18H21F3N2O2 and its molecular weight is 354.373. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Overview of Research Applications
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a compound with potential relevance in various scientific fields, including pharmacology, toxicology, and environmental sciences. Although the direct studies on this specific compound are scarce, insights can be drawn from research on related compounds and their applications in similar domains.
Environmental Impact and Fate
Parabens, structurally related to the discussed compound, show notable persistence in aquatic environments. Research by Haman et al. (2015) highlights the fate and behavior of parabens, indicating their widespread presence in water bodies due to consumer product usage and their continuous introduction into the environment. This suggests the importance of studying similar compounds for their environmental impact and degradation pathways (Haman, Dauchy, Rosin, & Munoz, 2015).
Toxicological Profile
The toxicological profile of chemical compounds with similar structures, such as bisphenol A (BPA) and phthalates, has been extensively studied. Lagos-Cabré and Moreno (2012) discuss the endocrine-disrupting effects of such compounds, which could shed light on the potential health implications of this compound. Their work underscores the importance of understanding the molecular mechanisms and effects of chemical exposure on human health (Lagos-Cabré & Moreno, 2012).
Pharmacological Applications
Exploring the pharmacological effects and applications of similar compounds, research by Zhu and Jiang (2018) on coumarins reveals their significant antitumor, anti-inflammation, and antiviral properties. This indicates the potential of this compound for therapeutic uses, particularly in designing drugs with specific bioactivities (Zhu & Jiang, 2018).
Biotechnological and Material Science Applications
The review by Gao, Ma, and Xu (2011) on lactic acid production from biomass and its conversion into valuable chemicals through biotechnological routes hints at the potential application of structurally complex compounds in green chemistry and sustainable material production. This suggests avenues for research into the biotechnological applications of this compound, especially in biodegradable polymers or as a feedstock for producing other chemicals (Gao, Ma, & Xu, 2011).
特性
IUPAC Name |
N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-3-[4-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N2O2/c1-23-12-2-3-15(23)16(24)10-11-22-17(25)9-6-13-4-7-14(8-5-13)18(19,20)21/h2-5,7-8,12,16,24H,6,9-11H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDQQZNTDMQDRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNC(=O)CCC2=CC=C(C=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
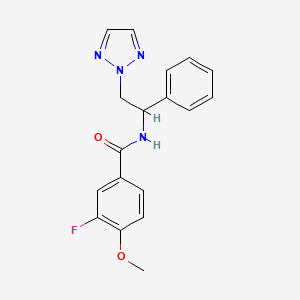
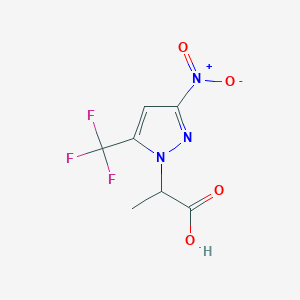
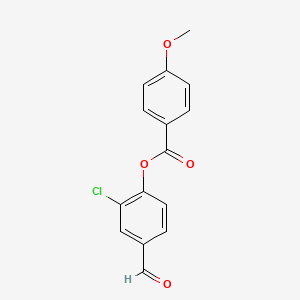

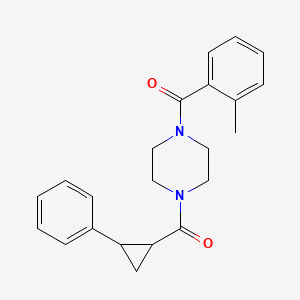
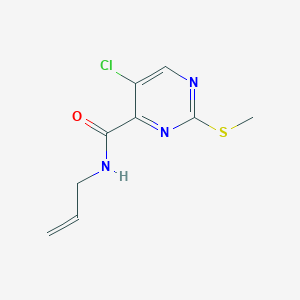
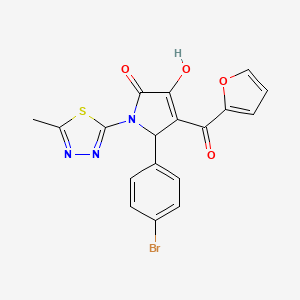
![N-{4-[(dimethylamino)sulfonyl]benzyl}acetamide](/img/structure/B2420833.png)

![4-chloro-N-[4-(4-chlorobenzenesulfonamido)-2-(4,4-dimethyl-2,6-dioxocyclohexyl)naphthalen-1-yl]benzene-1-sulfonamide](/img/structure/B2420837.png)

![2-({6-ethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-(thiophen-2-yl)ethan-1-one](/img/structure/B2420841.png)
